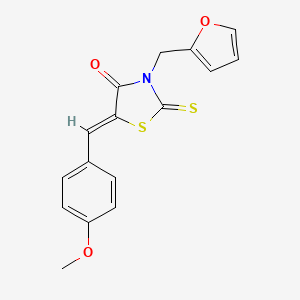
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as FMBT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FMBT belongs to the class of thiazolidin-4-one derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various cellular signaling pathways, including the NF-κB and MAPK signaling pathways. 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also stable under a wide range of experimental conditions and has a long shelf-life. However, 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has limited solubility in common organic solvents, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research is the elucidation of the exact mechanism of action of 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of more potent and selective 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives. Additionally, the development of new synthesis methods for 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could improve its accessibility and pave the way for more extensive studies of its therapeutic potential.
Applications De Recherche Scientifique
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo studies. 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-19-12-6-4-11(5-7-12)9-14-15(18)17(16(21)22-14)10-13-3-2-8-20-13/h2-9H,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOVQLPNZDIAI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)

![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)

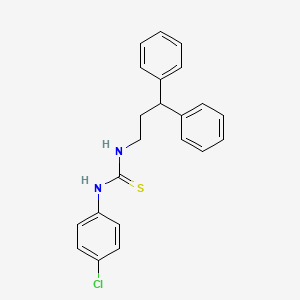
![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)

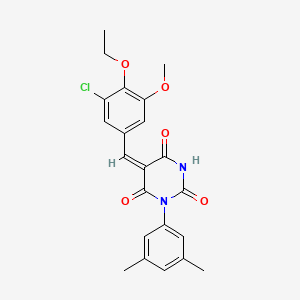
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)

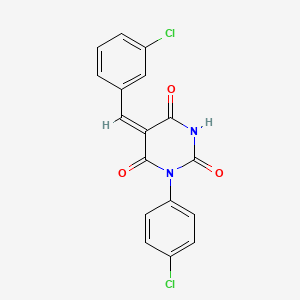
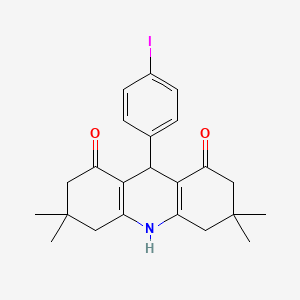
![ethyl (2-bromo-6-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3740217.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)